1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16131-63-8 |
|---|---|
Molecular Formula |
C7H4N2O2S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H4N2O2S/c10-5-1-2-6(11)9(5)7-8-3-4-12-7/h1-4H |
InChI Key |
CZAWWXVEMAQIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,3 Thiazol 2 Yl 1h Pyrrole 2,5 Dione
Established Synthetic Routes and Procedural Variations
The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is primarily achieved through a two-step process involving the formation of the pyrrole-2,5-dione ring system followed by its attachment to the thiazole (B1198619) moiety.
Condensation Reactions for Pyrrole-2,5-dione Ring Formation
The most common and well-established method for constructing the maleimide (B117702) ring, the core of the target molecule, involves the condensation of an amine with maleic anhydride (B1165640). This reaction proceeds in two distinct steps. Initially, the amine, in this case, 2-aminothiazole (B372263), reacts with maleic anhydride in a nucleophilic acyl substitution reaction to form an intermediate N-(1,3-thiazol-2-yl)maleamic acid. This amic acid intermediate is then subjected to a dehydration reaction, typically through heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate (B1210297), to induce cyclization and form the desired this compound. mdpi.comucl.ac.be
The general reaction is as follows:
Step 1: Formation of N-(1,3-thiazol-2-yl)maleamic acid
2-Aminothiazole + Maleic Anhydride → N-(1,3-thiazol-2-yl)maleamic acid
Step 2: Cyclization to this compound
N-(1,3-thiazol-2-yl)maleamic acid → this compound + H₂O
The reaction conditions for this two-step synthesis can be varied to optimize the yield and purity of the final product. The initial condensation to the maleamic acid is often carried out at room temperature in a suitable solvent like ether. mdpi.com The subsequent cyclization step typically requires elevated temperatures.
N-Arylation and N-Heteroarylation Strategies Utilizing 2-Aminothiazole Precursors
This synthetic strategy directly focuses on the formation of the nitrogen-carbon bond between the thiazole and maleimide rings. In this approach, 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbon of the maleimide ring system. nih.govmdpi.com While direct N-arylation of maleimide with 2-aminothiazole is a plausible route, the more common approach involves the pre-formation of the maleimide ring from maleic anhydride and a different primary amine, followed by a substitution reaction. However, for the specific synthesis of the title compound, the direct condensation of 2-aminothiazole with maleic anhydride remains the most direct N-heteroarylation strategy. nih.govmdpi.com
A review of synthetic methods for 2-aminothiazole-based compounds highlights the reaction of 2-aminothiazole derivatives with maleic anhydride derivatives as a key pathway to N-substituted maleimides. nih.govmdpi.com For instance, the reaction of 2-aminothiazole derivatives with ethanoisobenzofuran-1,3-dione (a maleic anhydride adduct) yields the corresponding N-(thiazol-2-yl)dione derivatives. nih.govmdpi.com This underscores the general applicability of this condensation approach for N-heteroarylation.
Multi-Component Reaction Approaches to Compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. rug.nl While a specific one-pot, multi-component reaction for the direct synthesis of this compound from elementary starting materials is not extensively documented, the principles of MCRs are being applied to the synthesis of related heterocyclic structures.
For example, three-component reactions are utilized for the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.net The development of a multi-component reaction for the target compound would likely involve the in-situ generation of a reactive intermediate from 2-aminothiazole that could then react with a maleic anhydride equivalent in the presence of another component. The exploration of such one-pot syntheses remains an active area of research in organic chemistry. rug.nl
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free and Environmentally Benign Reaction Conditions
A significant advancement in the green synthesis of N-substituted maleimides involves the use of solvent-free or environmentally benign reaction conditions. For the synthesis of N-phenylmaleimides, which shares a similar synthetic pathway, methods have been developed that utilize microwave irradiation in the absence of a solvent. This approach has been shown to dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govnih.gov
Another green approach is the use of water as a reaction medium. Water is an ideal solvent from an environmental perspective due to its non-toxic, non-flammable, and abundant nature. nih.gov While the solubility of the reactants can be a challenge, the development of catalytic systems that are effective in water is a key area of research for the N-arylation of imidazoles and related heterocycles. nih.gov
Catalytic Approaches for Enhanced Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound. In the cyclization of the intermediate maleamic acid, catalytic amounts of a base like sodium acetate are often employed. mdpi.com
More advanced catalytic systems are also being explored. For instance, a simple and efficient catalytic system for the N-arylation of imidazoles in water has been reported, which could potentially be adapted for the synthesis of N-thiazolylmaleimides. nih.gov Furthermore, research into the synthesis of 2-aminothiazole derivatives has demonstrated the use of iodine as a catalyst in solvent-free conditions, representing a green chemistry approach. researchgate.net The development of novel catalysts that can facilitate the direct, one-pot synthesis of the target compound under mild and environmentally friendly conditions is a promising avenue for future research.
Reactivity Profiles and Mechanistic Investigations of 1 1,3 Thiazol 2 Yl 1h Pyrrole 2,5 Dione
Michael Addition Reactions and Conjugate Acceptor Properties
Catalytic Effects on Michael Addition Kinetics
The Michael addition, or conjugate addition, is a cornerstone reaction for N-substituted maleimides, including 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione. The electron-withdrawing nature of the two carbonyl groups renders the double bond in the pyrrole-2,5-dione ring highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. The kinetics of this reaction can be significantly influenced by catalysis, which can proceed through base-catalyzed or nucleophile-initiated pathways. mdpi.com
Weak Brønsted bases, such as triethylamine, or Lewis bases, like phosphines, are commonly employed to catalyze the thia-Michael addition. mdpi.com In base-catalyzed mechanisms, the base deprotonates the thiol, forming a thiolate anion which then acts as the active nucleophile. mdpi.com The reaction rate in such cases can be dependent on the polarity of the solvent, with more polar solvents like dimethyl sulfoxide (B87167) (DMSO) accelerating the reaction. mdpi.com For instance, studies on related N-substituted maleimides have shown that the choice of catalyst and solvent plays a critical role in the reaction's efficiency.
Heterogeneous catalysts, such as Amberlyst® A21, have also proven effective for promoting thia-Michael additions to Michael acceptors under solvent-free conditions, offering advantages in terms of catalyst recovery and purification of the final product. mdpi.com Furthermore, organocatalysts have been extensively developed for asymmetric Michael additions to maleimides. Chiral primary amine-salicylamides and proline-derived bifunctional organocatalysts, for example, can facilitate highly enantioselective additions of aldehydes and ketones to the maleimide (B117702) core, yielding chiral succinimide (B58015) derivatives. nih.gov The mechanism often involves the formation of an enamine intermediate from the catalyst and the nucleophile, which then attacks the maleimide. The stereochemical outcome is controlled by the chiral environment provided by the catalyst.
The kinetics of Michael additions to α,β-unsaturated carbonyl compounds are also highly dependent on the structure of the acceptor. mdpi.com While specific kinetic data for this compound is not extensively documented, research on analogous compounds demonstrates that both electronic and steric factors of the N-substituent can influence the reactivity of the maleimide double bond.
Polymerization Pathways
The maleimide group in this compound is a versatile monomer unit for various polymerization reactions. Its ability to undergo polymerization is a key feature for its application in the synthesis of thermally stable and functional polymers.
Radical Polymerization Mechanisms
Despite being a 1,2-disubstituted ethylene (B1197577) derivative, a class of monomers that often exhibit reluctance to homopolymerize, N-substituted maleimides can undergo free-radical polymerization. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
The mechanism involves three main stages:
Initiation: The initiator generates free radicals, which then add to the carbon-carbon double bond of the maleimide ring. youtube.com This creates a new, monomer-based radical species.
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. youtube.com This step repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two radical chain ends. youtube.com
The presence of the thiazole (B1198619) substituent in this compound may influence the polymerization kinetics and the properties of the resulting polymer due to its electronic and steric characteristics. Polymers derived from N-substituted maleimides containing aromatic or heterocyclic groups are known for their enhanced thermal stability.
Copolymerization with Various Monomers
This compound can be readily copolymerized with a variety of other vinyl monomers to tailor the properties of the final material. N-substituted maleimides have been successfully copolymerized with electron-donor monomers such as styrene (B11656) (ST), methyl methacrylate (B99206) (MMA), and vinyl ethers.
This photo-induced copolymerization of maleimide/vinyl ether mixtures can proceed rapidly, often without the need for a photoinitiator, to form alternating copolymers. This type of copolymerization is particularly efficient and can lead to highly crosslinked networks when bifunctional monomers are used.
The reactivity ratios (r1 and r2) in these copolymerizations quantify the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. These values are crucial for predicting the composition and structure of the resulting copolymer. For example, the Alfrey-Price Q-e values, derived from copolymerization data, can be used to describe the general reactivity and polarity of the maleimide monomer.
Living/Controlled Polymerization Techniques (e.g., RAFT, ATRP) Involving Maleimide Units
To synthesize polymers with well-defined architectures, including controlled molecular weights and low dispersity, living/controlled polymerization techniques are employed. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile methods applicable to maleimide monomers. researchgate.netnih.gov
ATRP utilizes a transition metal complex (e.g., copper with a ligand) to reversibly deactivate growing polymer chains. This process establishes a dynamic equilibrium between a small concentration of active (propagating) radicals and a large majority of dormant species, allowing for controlled chain growth. researchgate.net
RAFT polymerization achieves control through the use of a thiocarbonylthio compound as a chain transfer agent (RAFT agent). researchgate.net The growing radical chain adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, which can then initiate further polymerization. This reversible process allows all chains to grow at a similar rate. youtube.com The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. researchgate.net
These techniques enable the synthesis of complex polymer architectures such as block copolymers, star polymers, and polymer brushes incorporating the this compound unit, opening avenues for advanced materials with tailored properties. youtube.com
Other Significant Reaction Pathways
Beyond Michael additions and polymerization, the this compound molecule can undergo other important transformations.
Ring-Opening Reactions and Derivatization
The pyrrole-2,5-dione ring is susceptible to ring-opening reactions, providing a route for further derivatization. For instance, reaction with primary amines can lead to the opening of the imide ring to form maleamic acid derivatives. This reaction can be reversible, with subsequent dehydration leading back to the imide.
Furthermore, N-substituted isomaleimides can be synthesized, which can then undergo ring-opening polyaddition reactions with nucleophiles like aromatic diamines. Anionic polymerization of N-substituted maleimides, initiated by species like N-heterocyclic carbenes, can also lead to ring-opening and the formation of both linear and cyclic polymers under specific conditions. These reactions expand the synthetic utility of the maleimide core, allowing for the creation of a diverse range of chemical structures.
Functional Group Transformations on the Thiazole Moiety
The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of the N-pyrrole-2,5-dionyl substituent. This group acts as a strong electron-withdrawing moiety, which deactivates the thiazole ring towards electrophilic aromatic substitution. However, based on the known reactivity of analogous 2-acylaminothiazole derivatives, it is possible to predict the likely outcomes of functional group transformations on the thiazole portion of the molecule.
Electrophilic attack is anticipated to occur preferentially at the C-5 position of the thiazole ring. This regioselectivity is governed by the directing effect of the nitrogen atom of the pyrrole-2,5-dione, which, despite its electron-withdrawing nature, can stabilize the intermediate sigma complex more effectively when substitution occurs at the 5-position.
While specific experimental data for the functionalization of this compound is not extensively documented in publicly available literature, the following transformations are predicted based on the reactivity of similar 2-acylaminothiazole systems.
Nitration:
The nitration of the thiazole ring is a feasible transformation. Drawing parallels from the nitration of 2-acetylaminothiazole, which yields 2-amino-5-nitrothiazole (B118965) after hydrolysis, it is expected that the reaction of this compound with a nitrating agent would lead to the introduction of a nitro group at the 5-position. nih.gov A common method for such a reaction involves the use of a mixed acid system (HNO₃/H₂SO₄) or the use of 2-aminothiazole (B372263) nitrate (B79036) in concentrated sulfuric acid. nih.gov The direct nitration of 2-aminothiazole itself can be hazardous due to the potential for exothermic runaway reactions, a consideration that would be pertinent to its N-substituted derivatives as well. nih.govgoogle.com
Halogenation:
Halogenation of 2-aminothiazoles is known to proceed at the 5-position, often through an addition-elimination mechanism. rsc.org Therefore, it is predicted that the treatment of this compound with halogens such as bromine or chlorine would result in the formation of the corresponding 5-halo derivative. The reaction conditions would likely involve the use of the elemental halogen in a suitable solvent.
Sulfonation:
While specific examples for the sulfonation of 2-acylaminothiazoles are less common in the literature, the general principles of electrophilic aromatic substitution suggest that if the reaction were to occur, it would also be directed to the 5-position. This would likely require forcing conditions, such as treatment with fuming sulfuric acid (oleum), due to the deactivated nature of the thiazole ring.
Friedel-Crafts Reactions:
The Friedel-Crafts acylation and alkylation reactions are generally not successful on strongly deactivated aromatic systems. sigmaaldrich.comorganic-chemistry.org The electron-withdrawing nature of the N-pyrrole-2,5-dionyl group would likely render the thiazole ring insufficiently nucleophilic to react with the acylium or carbocation intermediates generated under typical Friedel-Crafts conditions. Therefore, these transformations are predicted to be challenging for this compound.
The table below summarizes the predicted functional group transformations on the thiazole moiety of this compound, based on the reactivity of analogous compounds.
Predicted Functional Group Transformations on the Thiazole Moiety
| Transformation | Reagents and Conditions | Predicted Product |
| Nitration | Mixed acid (HNO₃/H₂SO₄) | 1-(5-nitro-1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione |
| Bromination | Br₂ in a suitable solvent | 1-(5-bromo-1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione |
| Chlorination | Cl₂ in a suitable solvent | 1-(5-chloro-1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione |
| Sulfonation | Fuming sulfuric acid (oleum) | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1,3-thiazole-5-sulfonic acid |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione, the analysis of its vibrational spectra reveals characteristic bands corresponding to the distinct moieties of the molecule—the thiazole (B1198619) ring and the pyrrole-2,5-dione (maleimide) ring system.
The IR and Raman spectra are expected to exhibit strong absorption bands associated with the carbonyl (C=O) groups of the maleimide (B117702) ring. Typically, the symmetric and asymmetric stretching vibrations of the dicarbonyl system would appear in the region of 1700-1800 cm⁻¹. The C-N stretching vibrations of the maleimide ring are also anticipated to be present, likely in the 1300-1400 cm⁻¹ range. nih.gov
A theoretical investigation using Density Functional Theory (DFT) calculations could provide a more precise assignment of the vibrational modes, correlating experimental observations with computed frequencies. dntb.gov.ua
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Ring System |
| C-H Stretch | 3000-3100 | Thiazole, Maleimide |
| C=O Asymmetric Stretch | ~1770-1790 | Maleimide |
| C=O Symmetric Stretch | ~1700-1720 | Maleimide |
| C=N Stretch | ~1620-1640 | Thiazole |
| C=C Stretch | ~1580-1600 | Maleimide |
| C-N Stretch | ~1350-1400 | Maleimide, Thiazole |
| Thiazole Ring Breathing | Lower Frequencies | Thiazole |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of a molecule in solution, including its conformation and the potential for tautomerism. For this compound, ¹H and ¹³C NMR studies are crucial for elucidating the electronic environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the thiazole and maleimide rings. The two protons on the maleimide ring are chemically equivalent and should appear as a singlet. Based on data for similar N-substituted maleimides, this singlet is predicted to be in the range of δ 6.5-7.0 ppm. chemicalbook.comresearchgate.netchemicalbook.com The two protons on the thiazole ring are in different chemical environments and are expected to appear as two distinct doublets due to spin-spin coupling. Their chemical shifts would likely fall in the region of δ 7.0-8.0 ppm. researchgate.net
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbons of the maleimide ring are expected to have chemical shifts in the range of δ 165-175 ppm. The olefinic carbons of the maleimide ring would likely appear around δ 134 ppm. researchgate.net The carbons of the thiazole ring will have distinct chemical shifts, with the carbon atom between the nitrogen and sulfur atoms (C2) being the most deshielded. nih.gov
The potential for tautomerism in this molecule is low, as the pyrrole-2,5-dione ring system is highly stable. However, NMR studies in different solvents could be used to investigate any potential solvent-induced conformational changes.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Maleimide CH | ~6.8 (s, 2H) | ~134 |
| Maleimide C=O | - | ~170 |
| Thiazole H4 | ~7.2 (d, 1H) | ~120 |
| Thiazole H5 | ~7.8 (d, 1H) | ~143 |
| Thiazole C2 | - | ~160 |
| Thiazole C4 | - | ~120 |
| Thiazole C5 | - | ~143 |
Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently available in the public domain, analysis of related structures allows for a detailed prediction of its solid-state characteristics. mdpi.com
Intermolecular interactions are likely to play a significant role in the crystal packing. These may include π-π stacking interactions between the aromatic thiazole rings and the pyrrole-2,5-dione rings of adjacent molecules. Weak C-H···O hydrogen bonds between the C-H groups and the carbonyl oxygen atoms are also possible, contributing to the stability of the crystal lattice. nih.govmdpi.com
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Bond Lengths (Å) | C=O: ~1.21, C=C: ~1.35, C-N: ~1.40, C-S: ~1.72, C=N: ~1.32 |
| Key Bond Angles (°) | C-N-C (maleimide): ~110, O=C-C: ~125 |
| Dihedral Angle (Thiazole-Maleimide) | 45-90° |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) mass spectrometry would be expected to yield a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, reflecting the structure of the molecule. sapub.orgresearchgate.net A common fragmentation pathway for N-substituted maleimides involves the cleavage of the substituent from the nitrogen atom. In this case, this would lead to the formation of a thiazolyl radical and a maleimide cation, or vice versa.
Another likely fragmentation pathway involves the decomposition of the thiazole ring. researchgate.net This could occur through the loss of a neutral molecule such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to the formation of characteristic fragment ions. The pyrrole-2,5-dione ring itself can also undergo fragmentation, for example, by the loss of carbon monoxide (CO). The relative abundance of the fragment ions can provide valuable information about the stability of the different parts of the molecule. miamioh.eduyoutube.com
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 194 | [M]⁺ | Molecular Ion |
| 97 | [C₄H₂NO₂]⁺ | Cleavage of N-thiazole bond |
| 83 | [C₃H₂NS]⁺ | Cleavage of N-thiazole bond |
| 166 | [M-CO]⁺ | Loss of carbon monoxide from maleimide ring |
| 139 | [M-HCN]⁺ | Loss of hydrogen cyanide from thiazole ring |
| 111 | [M-HCN-CO]⁺ | Sequential loss of HCN and CO |
| 58 | [C₂H₂S]⁺ | Fragmentation of thiazole ring |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are instrumental in elucidating the electronic structure and related properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione would focus on determining its ground-state electronic energy and the spatial distribution of its electrons. Key outputs of DFT calculations are the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. For instance, studies on various thiazole (B1198619) derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. mdpi.comresearchgate.net Similarly, research on maleimide (B117702) derivatives indicates that functionalization of the maleimide core can tune its electronic properties. researchgate.net
A hypothetical representation of the kind of data that would be generated from DFT calculations is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1250 Hartree |
This table is for illustrative purposes only, as specific published data for this compound is not available.
Beyond the HOMO-LUMO gap, DFT can be used to calculate various reactivity descriptors that provide a more nuanced picture of a molecule's chemical behavior.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one could identify which atoms in the thiazole and pyrrole-2,5-dione rings are most susceptible to different types of chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It highlights electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential would suggest sites for nucleophilic attack. DFT studies on other heterocyclic compounds have successfully used MEP maps to predict reactive sites. mdpi.com
The three-dimensional structure of a molecule is critical to its function. This compound has a degree of rotational freedom around the single bond connecting the thiazole and pyrrole (B145914) rings. Conformational analysis would involve systematically rotating this bond and calculating the energy of each resulting conformation. This process identifies the most stable conformation (the global energy minimum) and other low-energy conformers. Such studies are crucial for understanding how the molecule might interact with biological targets, as seen in molecular modeling of other thiazole derivatives. mdpi.comlew.ro
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, often in a solvent like water, would track the movements of its atoms based on classical mechanics. This can reveal:
Conformational Flexibility: How the molecule explores different shapes and conformations in solution.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent interactions.
Stability of Complexes: If the molecule is studied in complex with another molecule (e.g., a protein), MD simulations can assess the stability of this interaction over time.
Reaction Mechanism Elucidation via Transition State Theory
When this compound participates in a chemical reaction, computational methods can be used to elucidate the reaction mechanism. Transition state theory is a powerful tool for this purpose. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This approach has been used to study various reactions involving heterocyclic compounds.
Structure-Reactivity Relationship Studies
By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and calculating the resulting changes in its electronic properties and reactivity descriptors, a structure-reactivity relationship (SRR) can be established. This type of computational screening can guide the synthesis of new derivatives with desired properties. For example, SRR studies on other thiazole derivatives have been used to optimize their activity as inhibitors of specific enzymes. nih.gov
Due to a lack of specific scientific literature focusing on the computational chemistry and theoretical investigations of the compound "this compound," it is not possible to generate a detailed article with research findings and data tables as requested.
Searches for in silico screening, virtual ligand design principles, and molecular docking studies did not yield results for this specific molecule. The available research focuses on broader categories of thiazole or pyrrole-dione derivatives, or on analogs with different functional groups, which falls outside the strict scope of the requested article. Without dedicated research on "this compound," an authoritative and scientifically accurate article that adheres to the provided outline cannot be constructed.
Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Functional Polymers and Copolymers
The 1H-pyrrole-2,5-dione scaffold is a versatile precursor for creating a wide array of functional polymers. Its derivatives are known to participate in reactions to form polymers with tailored properties for diverse applications. mdpi.comnih.gov The copolymerization of pyrrole (B145914) and its derivatives is a key strategy for modifying material properties compared to their respective homopolymers. mdpi.com
While direct studies on 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione in thermosetting resins are not extensively documented, the maleimide (B117702) group is a cornerstone in the field of high-performance thermosets. Bismaleimides, which contain two maleimide units, are frequently used to produce resins with exceptional thermal stability, mechanical strength, and resistance to harsh environments. These resins are critical components in advanced composites for the aerospace and electronics industries. The incorporation of a thiazole (B1198619) ring into the structure is anticipated to further enhance thermal stability and potentially introduce unique interfacial properties in fiber-reinforced composites.
The properties of polymers are intrinsically linked to their molecular structure. researchgate.net The synthesis of copolymers allows for the fine-tuning of characteristics such as thermal stability and mechanical strength. mdpi.com For instance, polymers derived from 1H-pyrrole-2,5-dione can exhibit high thermal and chemical stability. nih.gov The mechanical behavior of such polymers, including their tensile strength and viscoelasticity, can be controlled by adjusting the crosslinking density and the nature of the constituent monomers. researchgate.netresearchgate.net The introduction of the thiazole unit into a polymer backbone containing pyrrole-2,5-dione is a strategic approach to modulate these properties, leveraging the inherent rigidity and aromaticity of the thiazole ring.
Table 1: General Mechanical Properties of Related Polymer Systems This table presents typical data for polymer systems containing related structural motifs to illustrate potential properties. Specific values for polymers derived from this compound are not available.
| Property | Typical Value Range for High-Performance Polymers | Influencing Factors |
|---|---|---|
| Tensile Strength | > 19 MPa researchgate.net | Crosslinking density, monomer structure researchgate.net |
| Glass Transition Temperature (Tg) | Dependent on polymer architecture researchgate.net | Monomer rigidity, intermolecular forces |
| Thermal Stability | High, influenced by aromatic content nih.gov | Chemical structure of repeating units nih.gov |
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or light. rsc.orghacettepe.edu.tr The thiazole and pyrrole moieties present in this compound offer potential for creating such responsive materials. For example, polymers containing imidazole, a related azole heterocycle, have demonstrated pH-responsive behavior. The nitrogen atom in the thiazole ring could similarly respond to changes in pH, leading to alterations in polymer conformation or solubility. This makes the compound a candidate for integration into hydrogels, drug delivery systems, or smart coatings. rsc.orghacettepe.edu.tr
Organic Electronic Materials
Heterocyclic compounds, particularly those with extended π-conjugated systems, are fundamental to the field of organic electronics. nih.gov Thiazole-containing molecules have been successfully used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their electronic properties and environmental stability. researchgate.net
This compound is a classic donor-acceptor molecule, with the thiazole ring acting as an electron donor and the maleimide group as an electron acceptor. This intrinsic electronic structure makes it an ideal monomer for the synthesis of conjugated polymers. Such polymers, characterized by alternating donor and acceptor units along their backbone, often have low band gaps, which are desirable for applications in organic electronics. nih.gov The polymerization can proceed through various cross-coupling reactions, creating materials with tunable optical and electrochemical properties for use in advanced electronic devices. nih.gov
The development of novel organic semiconductors is crucial for advancing OFET and OPV technology. Thiazole-based materials have shown promise in this area. researchgate.net The planar structure of the thiazole ring facilitates π-π stacking, which is beneficial for charge transport in thin-film transistors. researchgate.net
In the context of OPVs, donor-acceptor copolymers are a major class of materials used in the active layer of bulk-heterojunction solar cells. rsc.org The thiazolo[5,4-d]thiazole (B1587360) scaffold, a fused-ring system containing two thiazole units, has been incorporated into photoactive compounds for organic solar cells. researchgate.net While not a fused system, the combination of thiazole and pyrrole-dione in a single monomer provides a foundation for creating polymers with the necessary electronic properties, such as appropriate HOMO/LUMO energy levels, for efficient exciton (B1674681) separation and charge transport in photovoltaic devices. nih.govmdpi.com
Supramolecular Chemistry and Self-Assembly
There is no available research data on the supramolecular chemistry or self-assembly of this compound.
Non-Covalent Interactions Leading to Ordered Architectures
Specific studies detailing the non-covalent interactions, such as hydrogen bonding, π-π stacking, or halogen bonding, for this compound are not present in the reviewed literature. While the thiazole moiety contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors and the pyrrole-dione ring possesses carbonyl groups and a π-system, the specific interplay of these features in forming ordered supramolecular architectures of this compound has not been documented.
Crystal Engineering and Co-crystallization Strategies
There are no published reports on the crystal engineering or co-crystallization of this compound. Consequently, no data on its crystal structure or its ability to form co-crystals with other molecules is available.
Polymer Networks for Sensing and Catalysis
No information could be found regarding the use of this compound in the development of polymer networks for sensing or catalytic applications. The potential for the maleimide group to undergo polymerization and the thiazole ring to act as a coordination site for metal catalysts or a recognition element in a sensor remains theoretical for this specific compound, as no experimental studies have been reported.
Investigations into Biological Interactions and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies at the Molecular Level
The maleimide (B117702) group within 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is a key feature that points towards potential enzyme inhibition. Maleimides are well-documented as reactive electrophiles that can engage in covalent interactions with nucleophilic residues on proteins.
Covalent and Non-Covalent Binding Mechanisms with Target Enzymes
The primary mechanism by which N-substituted maleimides, such as this compound, are proposed to inhibit enzymes is through covalent modification. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues within an enzyme's active or allosteric site. This reaction, a Michael addition, results in the formation of a stable thioether bond, leading to what is often irreversible inhibition of the enzyme. nih.govkhanacademy.org
While covalent bonding is a major consideration, non-covalent interactions are also critical for the initial binding and orientation of the inhibitor. For this compound, the thiazole (B1198619) ring and the dione (B5365651) moiety can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking with amino acid residues in the binding pocket. These initial, reversible interactions are crucial for positioning the maleimide group optimally for a subsequent covalent reaction.
Kinetics of Enzyme-Inhibitor Interactions
The kinetics of enzyme inhibition by a compound like this compound would likely exhibit time-dependent inhibition, a characteristic feature of irreversible or slow-binding inhibitors. uobaghdad.edu.iq The inhibitory process can be conceptualized as a two-step mechanism: an initial, rapid, reversible binding of the inhibitor to the enzyme (E + I ⇌ E-I), followed by a slower, often irreversible, covalent bond formation (E-I → E-I*).
Table 1: Theoretical Kinetic Parameters for Enzyme Inhibition by a Thiazolyl-Maleimide Compound
| Parameter | Description | Theoretical Value Range |
| K_i (µM) | Dissociation constant for the initial reversible enzyme-inhibitor complex. A lower value indicates higher affinity. | 1 - 100 |
| k_inact (min⁻¹) | First-order rate constant for the irreversible inactivation of the enzyme. | 0.01 - 1.0 |
| k_inact/K_i (M⁻¹min⁻¹) | Apparent second-order rate constant, representing the overall efficiency of the inhibitor. | 100 - 100,000 |
Note: These are hypothetical values for illustrative purposes, as no specific experimental data for this compound is available.
Structure-Activity Relationships (SAR) Based on Enzyme Binding
The structure-activity relationship (SAR) for N-substituted maleimides is highly dependent on the nature of the substituent attached to the nitrogen atom. For this compound, modifications to the thiazole ring would be expected to significantly impact its inhibitory potency and selectivity.
For instance, the addition of different functional groups to the thiazole ring could alter its electronic properties and steric bulk, thereby influencing its non-covalent interactions with the target enzyme. Studies on other thiazole derivatives have shown that substitutions on the thiazole ring can dramatically affect their inhibitory activity against various enzymes, such as kinases. nih.govnih.gov
Table 2: Hypothetical Structure-Activity Relationship for Thiazole-Maleimide Analogs
| Modification on Thiazole Ring | Expected Effect on Binding Affinity | Rationale |
| Addition of a bulky group | May increase or decrease affinity | Steric hindrance could prevent binding, or favorable hydrophobic interactions could enhance it. |
| Addition of a hydrogen bond donor/acceptor | Likely to increase affinity | Formation of additional hydrogen bonds with the enzyme's active site can increase binding energy. |
| Altering electronic properties (e.g., adding electron-withdrawing or -donating groups) | May affect both covalent reactivity and non-covalent interactions | Changes in electron density can influence the reactivity of the maleimide and the strength of polar interactions. |
Note: This table presents generalized SAR principles, and the actual effects would need to be determined experimentally.
Receptor-Ligand Binding Affinity and Selectivity
Beyond enzyme inhibition, the thiazole-pyrrole scaffold of this compound suggests it could also act as a ligand for various receptors. The principles of molecular recognition that govern enzyme inhibition also apply to receptor-ligand interactions.
Molecular Docking and Dynamics Simulations for Binding Site Analysis
In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding affinity and mode of interaction of this compound with potential protein targets. nih.govmdpi.comnih.gov
Molecular docking simulations can be used to place the ligand into the binding site of a receptor and estimate the binding energy based on a scoring function. This can help identify potential protein targets and predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on other thiazole derivatives have successfully predicted their binding modes within the active sites of enzymes like tyrosinase and various kinases. nih.govnih.govresearchgate.net
MD simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.
Table 3: Predicted Binding Interactions from a Hypothetical Molecular Docking Study
| Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |
| Aspartic Acid | Hydrogen Bond with Thiazole N | 2.8 |
| Phenylalanine | π-π Stacking with Thiazole Ring | 4.5 |
| Leucine | Hydrophobic Interaction with Pyrrole (B145914) Ring | 3.9 |
| Cysteine | Potential for Covalent Bond with Maleimide | N/A (requires reactive docking) |
Note: This is a hypothetical representation of potential interactions.
In Vitro Receptor Binding Assays and Competition Experiments
To experimentally validate the predictions from computational studies, in vitro receptor binding assays would be essential. These assays measure the affinity of a ligand for its receptor, typically using radiolabeled ligands or fluorescence-based techniques.
Competition binding experiments are a common approach where the ability of the unlabeled test compound, this compound, to displace a known, labeled ligand from the receptor is measured. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the labeled ligand. From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the receptor binding affinity.
The selectivity of the compound would be determined by testing its binding affinity against a panel of different receptors. A compound that shows high affinity for one specific receptor with low affinity for others is considered to be a selective ligand.
Cellular Uptake and Intracellular Localization Mechanisms
Once inside the cell, the compound's reactivity becomes a key determinant of its localization. The maleimide group contains a highly electrophilic carbon-carbon double bond, which is susceptible to Michael addition reactions with nucleophiles. Cellular thiols, such as the cysteine residues in proteins and the abundant antioxidant peptide glutathione, are primary targets for this type of covalent modification. This reactivity suggests that this compound would rapidly be conjugated to thiol-containing molecules, leading to its accumulation within the cytoplasm and potentially in other compartments with a high concentration of reactive proteins, such as mitochondria. Definitive confirmation of its subcellular localization would necessitate further experimental studies, for instance, using fluorescently tagged analogues of the compound.
Pathway Modulation and Signaling Cascade Perturbations in Cell-Based Assays
The biological effects of this compound are thought to arise from its ability to modulate key cellular signaling pathways. This modulation is primarily driven by the covalent modification of functionally important proteins by the maleimide moiety. By forming stable thioether bonds with cysteine residues, the compound can irreversibly alter protein structure and function, thereby perturbing downstream signaling cascades.
Studies on structurally related thiazole and phthalimide (B116566) derivatives have demonstrated significant effects on pathways controlling cell proliferation and apoptosis. nih.gov For instance, related compounds have been shown to induce apoptosis in cancer cell lines by altering the expression of key regulatory proteins such as BAX and BCL-2 and activating executioner caspases like caspase-3. nih.gov Furthermore, various thiazole derivatives have been observed to cause cell cycle arrest, often at the G0/G1 or G2/M phases, indicating interference with the cellular machinery that governs cell division. nih.govresearchgate.net It is plausible that this compound exerts similar effects by targeting cysteine residues in proteins critical to these pathways, such as kinases or transcription factors.
The potential pathway modulations by this compound are summarized in the table below, based on activities observed for related chemical structures.
| Pathway/Process | Potential Protein Target(s) | Postulated Effect in Cell-Based Assays | Supporting Evidence from Related Compounds |
| Intrinsic Apoptosis | Bcl-2 family proteins (e.g., BAX, BCL-2), Caspases | Upregulation of pro-apoptotic BAX, downregulation of anti-apoptotic BCL-2, activation of caspase-3, leading to programmed cell death. | Thiazole-phthalimide derivatives induce apoptosis in cancer cells. nih.gov |
| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs), Checkpoint Proteins | Arrest of cell cycle progression at G0/G1 or G2/M phase, inhibiting cell proliferation. | Substituted thiazole derivatives induce cell cycle arrest in various tumor cell lines. nih.govresearchgate.net |
Antimicrobial Activity Mechanisms (e.g., inhibition of bacterial enzymes, fungal growth targets)
The thiazole and pyrrole structural motifs are present in numerous compounds with established antimicrobial properties. nih.govbiointerfaceresearch.com The combination of these two rings in this compound suggests a strong potential for antimicrobial activity through multiple mechanisms.
The primary mechanism of action is likely the irreversible inhibition of essential microbial enzymes. The maleimide ring, acting as a Michael acceptor, can covalently bind to critical cysteine residues within the active sites of enzymes that are vital for bacterial or fungal survival. This leads to the inactivation of pathways involved in metabolism, cell wall synthesis, or DNA replication. For example, studies on other thiazole derivatives have suggested that they may inhibit bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal enzymes such as 14α-lanosterol demethylase, which is crucial for ergosterol (B1671047) synthesis. nih.gov
Additionally, some pyrrolamide derivatives that also contain a thiazole ring have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), an enzyme essential for DNA replication, demonstrating activity against organisms like Mycobacterium tuberculosis. nih.gov This suggests that this compound could potentially target multiple microbial processes.
The proposed antimicrobial mechanisms are outlined in the table below.
| Organism Type | Proposed Mechanism of Action | Potential Molecular Target(s) | Supporting Evidence from Related Compounds |
| Bacteria | Covalent inhibition of essential enzymes. | MurB (Peptidoglycan Synthesis), DNA Gyrase (GyrB), Dihydrofolate Reductase (DHFR). | Thiazole derivatives inhibit E. coli MurB nih.gov; Pyrrolamide-thiazole compounds inhibit DNA gyrase. nih.gov |
| Fungi | Inhibition of enzymes crucial for cell membrane integrity and growth. | 14α-lanosterol demethylase (Ergosterol Synthesis). | Thiazole derivatives show antifungal activity potentially via inhibition of lanosterol (B1674476) demethylase. nih.gov |
Future Research Directions and Translational Prospects
Exploration of Novel Synthetic Methodologies
Future research will likely focus on developing more efficient and versatile synthetic routes to 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione and its derivatives. While classical methods for the synthesis of N-substituted maleimides and thiazoles are established, novel one-pot multicomponent reactions could provide a more streamlined approach to creating a library of analogues. mdpi.com The synthesis of hybrid molecules by combining two or more bioactive moieties in a single molecular scaffold is a recognized strategy for designing new biocidal agents. researchgate.net
One potential avenue involves the reaction of N³-substituted amidrazones with substituted maleic anhydrides to yield various 1H-pyrrole-2,5-dione derivatives. mdpi.com Another promising strategy could be the cyclization of thiosemicarbazone derivatives to form the thiazole (B1198619) ring, which can then be coupled with the pyrrole-2,5-dione moiety. researchgate.net Investigating microwave-assisted organic synthesis (MAOS) could also lead to reduced reaction times and increased yields.
Development of Advanced Polymer Architectures
The maleimide (B117702) group in this compound is a highly reactive dienophile and a Michael acceptor, making it an excellent candidate for polymerization and bioconjugation. Future research could explore the use of this compound as a monomer or a cross-linking agent in the development of advanced polymer architectures. For instance, its incorporation into multi-functional telechelic polymers could lead to materials with unprecedented performance in high-resolution 3D-printing applications, such as those used in tissue engineering. vub.be
The development of biodegradable polymers incorporating this compound could be of particular interest. The thiazole moiety could be functionalized to modulate the polymer's physical properties, such as its degradation rate and mechanical strength. Research into star-shaped and dendritic polymers based on this scaffold could also yield novel materials with unique properties.
Integration into Hybrid Material Systems
The concept of creating hybrid molecules by combining different pharmacophores is a growing area of interest. researchgate.net The this compound scaffold is an ideal platform for developing such hybrid systems. The thiazole ring can be further functionalized, and the maleimide group can be used to conjugate the molecule to other chemical entities, such as peptides, proteins, or other small molecules.
For example, integrating this compound into acridine-thiazolidinone frameworks could lead to novel antitumor agents. mdpi.com Similarly, creating hybrids with 1,3,4-oxadiazole (B1194373) moieties could result in new antidiabetic agents. nih.gov The synthesis of such hybrid materials could unlock synergistic effects, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of both 1H-pyrrole-2,5-dione and thiazole exhibit a wide range of biological activities. Pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors and for their anti-inflammatory properties. mdpi.comnih.gov Thiazole-containing compounds are known for their antifungal, anticancer, and antiparasitic activities. nih.govnih.govnih.gov
A crucial area for future research will be to conduct in-depth studies to elucidate the specific biological activities of this compound. This will involve screening the compound against a panel of biological targets, such as enzymes and receptors. For instance, its potential as a tubulin polymerization inhibitor, a mechanism of action for some anticancer thiazole derivatives, should be investigated. nih.gov Understanding the structure-activity relationships (SAR) will be key to optimizing its therapeutic potential.
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling will be invaluable tools in guiding the future development of this compound derivatives. In silico screening and molecular docking studies can be employed to predict the binding affinity of these compounds to various biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Q & A
Basic: What are the recommended synthetic routes for 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione, and how are intermediates monitored?
Answer:
The synthesis of this compound typically involves multi-step reactions. A plausible route includes:
- Step 1: Functionalization of a pyrrole ring (e.g., introducing a thiazole moiety via nucleophilic substitution or cyclization).
- Step 2: Oxidation or condensation to form the 2,5-dione structure.
Key Methodological Considerations:
- Reagents and Solvents: Ethanol or toluene are common solvents for such reactions, as noted in analogous pyrrole-thiazole syntheses .
- Monitoring: Thin-layer chromatography (TLC) is critical for tracking intermediate formation. Nuclear magnetic resonance (NMR) spectroscopy ensures structural confirmation at each step .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Provides detailed structural insights, such as verifying the thiazole-pyrrole linkage and confirming dione formation .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
- TLC: Monitors reaction progress and intermediate purity .
Example Workflow:
After synthesis, the crude product is analyzed via TLC (silica gel, ethyl acetate/hexane). NMR signals for the pyrrole protons (δ 6.5–7.2 ppm) and thiazole protons (δ 7.8–8.5 ppm) confirm connectivity .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while ethanol minimizes side reactions .
- Catalysis: Acidic conditions (e.g., p-toluenesulfonic acid) improve cyclization efficiency, as seen in related heterocyclic syntheses .
- Temperature Control: Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition risks .
Case Study:
In analogous syntheses, yields improved from 51% to 81% by optimizing stoichiometry and using Grignard reagents for substitution .
Advanced: How should conflicting biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Answer:
Methodological Approaches:
- Orthogonal Assays: Combine disk diffusion (antimicrobial) with enzymatic inhibition assays (e.g., kinase targets) to validate specificity .
- Dose-Response Studies: Establish EC50/IC50 curves to differentiate true activity from assay artifacts .
- Structural Analog Testing: Compare results with derivatives (e.g., replacing thiazole with pyrazole) to identify pharmacophores .
Example:
A pyrrole-dione derivative showed inconsistent antibacterial activity. Dose-response analysis revealed activity only at >50 µM, suggesting limited therapeutic potential without structural optimization .
Advanced: What computational and experimental methods elucidate the compound’s structure-activity relationship (SAR)?
Answer:
Integrated Workflow:
- Molecular Docking: Predict interactions with biological targets (e.g., binding to bacterial gyrase) using software like AutoDock .
- Synthetic Modifications: Introduce substituents (e.g., methyl groups on thiazole) and test activity changes .
- X-ray Crystallography: Resolve crystal structures of analogs to correlate conformation with activity .
Case Study:
A thiazole-pyrrole analog with a methyl group at position 3 showed 10-fold higher antimicrobial activity than the parent compound, validated by docking and crystallography .
Advanced: How can researchers address solubility challenges in biological assays?
Answer:
Strategies:
- Co-solvents: Use DMSO (≤1% v/v) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo studies .
Validation:
Dynamic light scattering (DLS) and HPLC monitor stability in formulation buffers .
Basic: What safety precautions are recommended during synthesis and handling?
Answer:
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., toluene) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal: Neutralize acidic/basic residues before disposal .
Reference:
Safety protocols from PubChem and analogous compounds recommend H303/H313/H333 hazard statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
